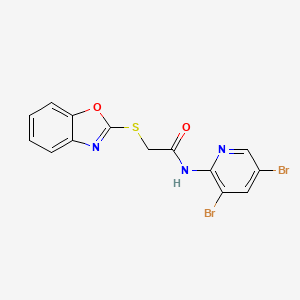![molecular formula C17H15BrN2OS B3460121 5-[2-(4-bromophenyl)-2-oxoethyl]-4,6-dimethyl-2-(methylthio)nicotinonitrile](/img/structure/B3460121.png)
5-[2-(4-bromophenyl)-2-oxoethyl]-4,6-dimethyl-2-(methylthio)nicotinonitrile
Übersicht
Beschreibung
5-[2-(4-bromophenyl)-2-oxoethyl]-4,6-dimethyl-2-(methylthio)nicotinonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPTES, which stands for bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide. BPTES is a potent inhibitor of glutaminase, an enzyme that plays a critical role in cellular metabolism. In
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer. Glutaminase is overexpressed in many types of cancer, and BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death. BPTES has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, BPTES has been shown to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Wirkmechanismus
BPTES works by selectively inhibiting the activity of glutaminase, an enzyme that plays a critical role in cellular metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is an important source of energy for cancer cells. By inhibiting glutaminase activity, BPTES deprives cancer cells of this important energy source, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. In addition to its ability to selectively inhibit glutaminase activity, BPTES has been shown to induce oxidative stress and apoptosis in cancer cells. BPTES has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPTES is its selectivity for glutaminase. This allows researchers to study the specific role of glutaminase in cellular metabolism and to investigate the potential applications of glutaminase inhibitors in the treatment of cancer and other diseases. However, one of the limitations of BPTES is its toxicity. BPTES has been shown to be toxic to normal cells at high concentrations, which limits its potential applications in vivo.
Zukünftige Richtungen
There are a number of future directions for BPTES research. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the investigation of the potential applications of glutaminase inhibitors in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, BPTES research may lead to the development of new treatments for neurodegenerative and inflammatory diseases.
Eigenschaften
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]-4,6-dimethyl-2-methylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-10-14(11(2)20-17(22-3)15(10)9-19)8-16(21)12-4-6-13(18)7-5-12/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSLKEBSYIYMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1C#N)SC)C)CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3460045.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B3460056.png)
![methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B3460064.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-benzimidazole](/img/structure/B3460069.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3460087.png)
![N-[2-(3,4-dimethoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B3460093.png)
![1-[4-(1-piperidinylsulfonyl)benzoyl]-1H-benzimidazole](/img/structure/B3460102.png)
![4-[2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B3460109.png)
![9-methoxy-3-methyl-4-oxo-N-phenyl-4,6,7,12-tetrahydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indole-2-carboxamide](/img/structure/B3460110.png)
![4-methyl-2-oxo-2H-chromen-7-yl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B3460118.png)

![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-nitrophthalate](/img/structure/B3460123.png)
![3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide](/img/structure/B3460130.png)
![N-(4-bromophenyl)-2-chloro-5-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B3460135.png)